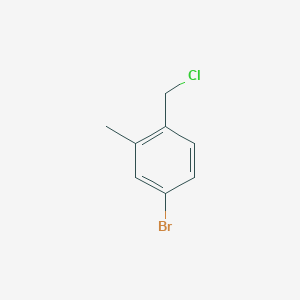

4-Bromo-1-(chloromethyl)-2-methylbenzene

Description

Significance of Halogenated Aromatic Compounds in Synthetic Methodologies

Halogenated aromatic compounds, or aryl halides, are a cornerstone of synthetic organic chemistry. The presence of a halogen atom on the aromatic ring provides a reactive handle for a variety of transformations, most notably in the realm of cross-coupling reactions. Seminal, Nobel Prize-winning reactions such as the Suzuki, Heck, and Sonogashira couplings rely on the reactivity of aryl halides to form new carbon-carbon and carbon-heteroatom bonds. This capability has revolutionized the way complex molecules are constructed, allowing for the efficient assembly of intricate molecular architectures.

The nature of the halogen atom (F, Cl, Br, I) influences the reactivity of the aryl halide, with iodides being the most reactive and chlorides the least in many common coupling reactions. The position of the halogen on the ring, along with the presence of other substituents, also plays a critical role in modulating the compound's electronic and steric properties, thereby fine-tuning its reactivity in synthetic schemes.

Overview of Benzylic Halides as Versatile Synthetic Precursors

Benzylic halides are compounds in which a halogen atom is attached to a carbon atom that is directly bonded to an aromatic ring. This structural motif imparts a unique reactivity to the C-X bond (where X is a halogen). The benzylic position is activated towards nucleophilic substitution reactions due to the ability of the adjacent aromatic ring to stabilize the developing positive charge in the transition state of an SN1 reaction, or to facilitate an SN2 attack.

This enhanced reactivity makes benzylic halides highly valuable as alkylating agents, allowing for the introduction of the benzyl (B1604629) group into a wide range of molecules. They are precursors to a variety of functional groups, including alcohols, ethers, amines, and nitriles, through reactions with appropriate nucleophiles. Furthermore, they can participate in various coupling reactions, further extending their synthetic utility.

Structural Context of 4-Bromo-1-(chloromethyl)-2-methylbenzene within Aryl Halide Chemistry

4-Bromo-1-(chloromethyl)-2-methylbenzene is a bifunctional molecule that incorporates both an aryl halide and a benzylic halide functionality. This dual reactivity makes it a particularly interesting and useful building block in organic synthesis. The bromine atom attached to the benzene (B151609) ring provides a site for typical aryl halide chemistry, such as palladium-catalyzed cross-coupling reactions. Simultaneously, the chloromethyl group offers a reactive site for nucleophilic substitution, characteristic of benzylic halides.

The presence of the methyl group at the 2-position and the bromo group at the 4-position on the benzene ring influences the electronic properties and steric environment of the molecule. These substituents can affect the rates and regioselectivity of reactions at both the aryl and benzylic positions. For instance, the electron-donating nature of the methyl group can influence the reactivity of the aryl bromide in cross-coupling reactions.

A key application highlighting the utility of a closely related structure, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is its role as an intermediate in the synthesis of dapagliflozin. google.comhuatengsci.comgoogle.com Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. huatengsci.com The synthesis of this complex pharmaceutical agent underscores the importance of substituted benzylic halides as key intermediates in the construction of bioactive molecules.

Properties of 4-Bromo-1-(chloromethyl)-2-methylbenzene

| Property | Value |

| CAS Number | 24078-15-7 |

| Molecular Formula | C₈H₈BrCl |

| Molecular Weight | 219.51 g/mol |

Synthesis of 4-Bromo-1-(chloromethyl)-2-methylbenzene

A common synthetic route to 4-Bromo-1-(chloromethyl)-2-methylbenzene involves the chlorination of (4-bromo-2-methyl-phenyl)methanol. In a typical procedure, the starting alcohol is treated with methanesulfonyl chloride in the presence of a base such as triethylamine (B128534) in a suitable solvent like dichloromethane. chemicalbook.com The reaction proceeds to furnish the desired benzylic chloride in good yield. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(chloromethyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKUGNLAWMBJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275901 | |

| Record name | 4-Bromo-1-(chloromethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24078-15-7 | |

| Record name | 4-Bromo-1-(chloromethyl)-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24078-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(chloromethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 4 Bromo 1 Chloromethyl 2 Methylbenzene

Established Synthetic Routes to Halogenated Methylbenzenes

The synthesis of halogenated methylbenzenes typically involves two distinct strategies: electrophilic aromatic substitution to introduce halogens onto the benzene (B151609) ring, and free-radical halogenation to functionalize the benzylic position of the methyl group. For a molecule like 4-Bromo-1-(chloromethyl)-2-methylbenzene, a logical precursor is 4-bromo-2-methyltoluene, which already contains the requisite bromine on the aromatic ring. The subsequent challenge lies in the selective chlorination of the benzylic carbon.

Halogen Exchange Reactions

Halogen exchange reactions provide an indirect route to 4-Bromo-1-(chloromethyl)-2-methylbenzene, typically starting from the corresponding benzyl (B1604629) alcohol or another benzyl halide. This method relies on nucleophilic substitution, where a halide ion displaces another leaving group.

For instance, (4-bromo-2-methylphenyl)methanol, which can be synthesized from 4-bromo-2-methylbenzoic acid, can be converted to the target compound. This transformation can be achieved using various chlorinating agents such as thionyl chloride (SOCl₂), or methanesulfonyl chloride in the presence of a base like triethylamine (B128534). A specific example involves the reaction of (4-bromo-2-methyl-phenyl)methanol with methanesulfonyl chloride and triethylamine in dichloromethane, which provides the desired product in high yield. chemicalbook.com

While benzyl chlorides are generally reactive towards nucleophilic substitution, the stability of the intermediate benzyl carbocation plays a significant role in the reaction mechanism, which can proceed via either an Sₙ1 or Sₙ2 pathway depending on the reaction conditions. quora.comquora.comdoubtnut.comdoubtnut.com

Multi-step Synthetic Sequences from Appropriate Intermediates

The synthesis of 4-Bromo-1-(chloromethyl)-2-methylbenzene can also be integrated into a longer, multi-step sequence starting from more readily available precursors. libretexts.org This approach is particularly useful when the direct functionalization of the desired starting material is challenging or results in poor selectivity.

A plausible multi-step route could begin with the bromination of 2-chlorotoluene (B165313) to introduce the bromine atom at the desired position. Subsequent steps would then focus on introducing the chloromethyl group. For example, a Friedel-Crafts acylation of 4-bromo-1-chloro-2-methylbenzene followed by reduction of the resulting ketone could yield an ethyl group, which might then be functionalized. However, a more direct approach would be the chlorination of 4-bromo-2-methyltoluene as described in the metal-free chlorination section.

Another multi-step strategy involves the synthesis of an intermediate like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which is an intermediate in the synthesis of the drug dapagliflozin. google.comgoogle.com The synthesis of this more complex molecule involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, followed by reduction. google.com While not a direct synthesis of the title compound, these routes highlight the types of multi-step sequences where 4-Bromo-1-(chloromethyl)-2-methylbenzene or its derivatives are key intermediates.

Optimization of Reaction Conditions and Process Intensification

To enhance the efficiency, safety, and economic viability of synthesizing 4-Bromo-1-(chloromethyl)-2-methylbenzene, significant research efforts are directed towards optimizing reaction conditions and implementing process intensification strategies.

Kinetic Studies for Reaction Pathway Elucidation (e.g., In-situ FTIR, ¹H NMR)

Understanding the kinetics and mechanism of a reaction is crucial for its optimization. In-situ analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are powerful tools for real-time monitoring of reaction progress. nih.gov

In-situ FTIR allows for the continuous tracking of the concentrations of reactants, intermediates, and products by observing their characteristic vibrational frequencies. nih.gov This data can be used to determine reaction rates, identify transient intermediates, and elucidate the reaction mechanism. nih.gov For the synthesis of 4-Bromo-1-(chloromethyl)-2-methylbenzene, in-situ FTIR could be employed to monitor the disappearance of the starting material and the appearance of the product, providing insights into the optimal reaction time and temperature.

Similarly, ¹H NMR spectroscopy can be used to follow the reaction in real-time. By taking samples at various time points or using a flow-NMR setup, the conversion of reactants and the formation of products and byproducts can be quantified by integrating the signals corresponding to specific protons in the molecules. rsc.org This information is invaluable for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.

Scalability Considerations for Preparative and Industrial Synthesis (e.g., Continuous Flow Reactors)

Scaling up a chemical synthesis from the laboratory to an industrial scale presents numerous challenges, including heat and mass transfer limitations, safety concerns, and process control. Continuous flow reactors offer significant advantages over traditional batch reactors for addressing these challenges. mit.edu

In a continuous flow system, reactants are continuously pumped through a reactor, which can be a tube, coil, or microreactor. mit.edu This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in flow reactors facilitates efficient heat exchange, enabling better temperature control and reducing the risk of thermal runaways, which is particularly important for exothermic reactions like chloromethylation. acs.org

The use of continuous flow reactors can lead to improved product yields and purity, reduced reaction times, and enhanced safety. wipo.int For the industrial production of 4-Bromo-1-(chloromethyl)-2-methylbenzene, a continuous process could involve feeding the starting materials and reagents into a heated reactor coil, with the product being collected continuously at the outlet. wipo.int This approach also allows for easier automation and integration into multi-step continuous manufacturing processes. mit.edu

Green Chemistry Approaches in Synthetic Procedures

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of specialty chemicals to minimize environmental impact and enhance safety. For the synthesis of 4-Bromo-1-(chloromethyl)-2-methylbenzene, several approaches can be envisioned that align with these principles, focusing on the reduction of hazardous substances, the use of alternative energy sources, and the improvement of atom economy. These methods offer cleaner alternatives to traditional routes which often employ hazardous reagents and chlorinated solvents.

One promising green strategy involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. organic-chemistry.org NCS is a safer and more environmentally benign alternative to gaseous chlorine or other harsh chlorinating agents. organic-chemistry.org This method can be coupled with photocatalysis, where visible light is used to initiate the benzylic C-H bond chlorination. organic-chemistry.org This approach is particularly advantageous as it operates under mild conditions and can be highly selective for the desired product. organic-chemistry.org The use of a photocatalyst allows the reaction to proceed efficiently without the need for high temperatures or harsh reagents. organic-chemistry.org

Another avenue for greening the synthesis of 4-Bromo-1-(chloromethyl)-2-methylbenzene is through solvent-free reaction conditions. organic-chemistry.org Traditional methods often utilize chlorinated solvents like dichloromethane, which are toxic and environmentally persistent. chemicalbook.com By eliminating the solvent, the process becomes inherently cleaner and more atom-economical. Solvent-free approaches can be facilitated by using solid-supported reagents or by running the reaction in the neat starting materials, provided the physical properties of the reactants allow for it.

Furthermore, the principles of phase-transfer catalysis (PTC) can be applied to develop a greener synthesis. PTC allows for the reaction of water-soluble and water-insoluble reagents in a heterogeneous system, often using water as a solvent. iosrjournals.org This can eliminate the need for organic solvents and can lead to higher reaction rates and yields. iosrjournals.org For the chloromethylation of a substituted toluene (B28343) like 4-bromo-2-methyltoluene, a phase-transfer catalyst could facilitate the reaction between an aqueous formaldehyde/HCl phase and the organic substrate phase. iosrjournals.org

The table below summarizes potential green chemistry approaches for the synthesis of 4-Bromo-1-(chloromethyl)-2-methylbenzene, drawing parallels from established green methodologies for similar compounds.

| Green Chemistry Approach | Key Features | Potential Advantages | Relevant Research Findings |

| Photocatalytic Chlorination | Utilizes N-chlorosuccinimide (NCS) as a chlorine source and a photocatalyst under visible light irradiation. organic-chemistry.org | Mild reaction conditions, high selectivity, avoidance of hazardous chlorine gas. organic-chemistry.org | Effective for benzylic C-H bond chlorination of various substrates. organic-chemistry.org |

| Solvent-Free Synthesis | The reaction is conducted without a solvent, often using neat reactants. organic-chemistry.org | Reduced waste, lower environmental impact, improved atom economy. organic-chemistry.org | Demonstrated for the chlorination of alcohols under Appel conditions using a phosphane catalyst. organic-chemistry.org |

| Phase-Transfer Catalysis | Employs a phase-transfer catalyst to facilitate reactions between immiscible phases, often in aqueous media. iosrjournals.org | Use of water as a solvent, reduced need for organic solvents, potentially higher yields. iosrjournals.org | Successfully applied to the chloromethylation of m-xylene. iosrjournals.org |

These green chemistry approaches represent significant methodological advancements over traditional synthetic routes. While direct research specifically detailing these methods for 4-Bromo-1-(chloromethyl)-2-methylbenzene is emerging, the successful application of these principles to structurally similar compounds provides a strong foundation for their adaptation. Future research will likely focus on optimizing these greener routes to achieve high yields and purity, making the synthesis of this important chemical intermediate more sustainable.

Reactivity and Mechanistic Pathways of 4 Bromo 1 Chloromethyl 2 Methylbenzene

Nucleophilic Substitution Reactions at the Benzylic Position

The chloromethyl group in 4-Bromo-1-(chloromethyl)-2-methylbenzene is a primary benzylic halide. Benzylic halides are notably reactive in nucleophilic substitution reactions because the benzene (B151609) ring can stabilize the transition states of both S"N1 and S"N2 mechanisms. ucalgary.capearson.com

The competition between S"N1 (Substitution Nucleophilic Unimolecular) and S"N2 (Substitution Nucleophilic Bimolecular) mechanisms is a central theme in the study of benzylic halides. quora.com Primary benzylic halides, such as the chloromethyl group in the target molecule, can undergo reactions via either pathway, and the predominant mechanism is highly dependent on the reaction conditions. ucalgary.ca

The S"N1 pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. pearson.com This carbocation is particularly stable because the positive charge can be delocalized over the aromatic ring. pearson.com The S"N2 mechanism, on the other hand, is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. quora.com

Several factors can influence whether a reaction proceeds via an S"N1 or S"N2 mechanism.

Solvent Polarity: The choice of solvent plays a critical role.

Polar protic solvents , such as water and alcohols, favor the S"N1 mechanism. chemistrysteps.comlibretexts.org These solvents can stabilize the carbocation intermediate through solvation, thereby lowering the activation energy for its formation. libretexts.org

Polar aprotic solvents , like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), favor the S"N2 mechanism. chemistrysteps.com These solvents solvate the cation but leave the nucleophile relatively "naked" and more reactive. chemistrysteps.com

Temperature: An increase in temperature generally favors elimination reactions over substitution reactions. masterorganicchemistry.com However, in the context of S"N1 versus S"N2, higher temperatures can provide the necessary activation energy for the formation of the carbocation in an S"N1 reaction, especially for secondary halides. masterorganicchemistry.com For primary benzylic halides, the effect of temperature on the S"N1/S"N2 competition is less pronounced than the effects of solvent and nucleophile strength.

Interactive Data Table: Solvent Effects on Reaction Mechanism

| Solvent Type | Predominant Mechanism | Rationale |

|---|---|---|

| Polar Protic (e.g., H₂O, Ethanol) | S"N1 | Stabilizes the benzylic carbocation intermediate. libretexts.org |

The nature of the leaving group is a key factor in nucleophilic substitution reactions. In general, bromide is a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond, and the bromide ion is less basic and more stable in solution than the chloride ion. ddugu.ac.in Consequently, a benzylic bromide is typically more reactive than the corresponding benzylic chloride in both S"N1 and S"N2 reactions. quora.com The rate of S"N1 reactions is particularly dependent on the leaving group's ability to depart and form a stable carbocation.

The benzylic position of 4-Bromo-1-(chloromethyl)-2-methylbenzene is susceptible to attack by a wide range of nucleophiles.

Hydroxide (B78521) Ions (OH⁻): As a strong nucleophile, hydroxide ions will readily displace the chloride to form 4-bromo-2-methylbenzyl alcohol. In a polar aprotic solvent, this reaction would likely proceed via an S"N2 mechanism.

Amines (e.g., RNH₂): Amines are good nucleophiles and will react to form the corresponding substituted benzylamines. The reaction mechanism can be either S"N1 or S"N2 depending on the structure of the amine and the reaction conditions.

Thiols (RSH): Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form (RS⁻). They react efficiently to yield thioethers (sulfides).

The strength of the nucleophile is a determining factor in the reaction mechanism. Strong, negatively charged nucleophiles favor the S"N2 pathway, while weaker, neutral nucleophiles (like water or alcohols in solvolysis reactions) are more characteristic of S"N1 reactions. libretexts.orglibretexts.org

Investigation of Sₓ1 vs. Sₓ2 Mechanisms at Chloromethyl and Bromomethyl Centers

Aromatic Reactivity: Electrophilic and Nucleophilic Aromatic Substitution

The benzene ring of 4-Bromo-1-(chloromethyl)-2-methylbenzene can also undergo substitution reactions, primarily electrophilic aromatic substitution.

The position of attack by an incoming electrophile on the aromatic ring is directed by the substituents already present. unizin.org In 4-Bromo-1-(chloromethyl)-2-methylbenzene, we have three substituents to consider: a bromo group, a methyl group, and a chloromethyl group.

Methyl Group (-CH₃): This is an activating group and an ortho, para-director. lumenlearning.comlibretexts.org It donates electron density to the ring through an inductive effect, making the ortho and para positions more nucleophilic. minia.edu.eg

Bromo Group (-Br): Halogens are deactivating groups due to their electron-withdrawing inductive effect, but they are ortho, para-directors because of their electron-donating resonance effect. unizin.orgminia.edu.eg

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the electron-withdrawing inductive effect of the chlorine atom. lumenlearning.com It is considered an ortho, para-director.

When multiple substituents are present, the directing effects can either reinforce or oppose each other. In this molecule, the powerful activating and directing effect of the methyl group will likely dominate. The positions ortho and para to the methyl group are C3 and C6. The position para to the methyl group (C5) is already occupied by the bromine atom. Therefore, the most activated positions for electrophilic attack are C3 and C6. The bromine atom also directs ortho and para, which corresponds to positions C3 and C5. The chloromethyl group directs to C3 and C5.

Considering the combined effects, the position C3 is strongly favored as it is ortho to the activating methyl group and the directing bromo and chloromethyl groups. Position C6 is also activated by the methyl group but may experience some steric hindrance from the adjacent chloromethyl group.

Interactive Data Table: Substituent Directing Effects

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating | ortho, para libretexts.org |

| -Br (Bromo) | Deactivating | ortho, para unizin.org |

Potential for Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Ring

Nucleophilic aromatic substitution (SNAr) on the aryl bromide portion of 4-bromo-1-(chloromethyl)-2-methylbenzene is a plausible, albeit challenging, transformation. The feasibility of such a reaction is contingent on several factors, primarily the electronic nature of the aromatic ring and the reaction conditions employed. Unlike nucleophilic substitution at the benzylic carbon, which proceeds readily via SN1 or SN2 pathways, direct substitution on the aromatic ring requires overcoming a significant activation barrier.

The benzene ring is inherently electron-rich, which repels incoming nucleophiles. For an SNAr reaction to occur, the aromatic ring must be rendered sufficiently electrophilic. This is typically achieved through the presence of strong electron-w-ithdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, the bromine atom). These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In the case of 4-bromo-1-(chloromethyl)-2-methylbenzene, the substituents on the ring are a methyl group and a chloromethyl group. The methyl group is a weak electron-donating group (EDG) through induction and hyperconjugation. The chloromethyl group, while containing an electronegative chlorine atom, is generally considered to be weakly electron-donating or to have a negligible electronic effect on the aromatic ring in the context of electrophilic aromatic substitution. Therefore, the aromatic ring of 4-bromo-1-(chloromethyl)-2-methylbenzene is not activated towards traditional SNAr reactions.

Benzyne (B1209423) Intermediate Formation in Elimination-Addition Processes

An alternative pathway for nucleophilic aromatic substitution, particularly for aryl halides lacking activating electron-withdrawing groups, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. xmu.edu.cn This mechanism is favored under conditions of a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK).

The reaction is initiated by the abstraction of a proton from the carbon atom adjacent (ortho) to the halogen by the strong base. This is followed by the elimination of the halide ion, leading to the formation of a benzyne intermediate, which contains a formal triple bond within the aromatic ring. The nucleophile then attacks one of the carbons of the triple bond, followed by protonation to yield the substitution product.

For 4-bromo-1-(chloromethyl)-2-methylbenzene, the formation of a benzyne intermediate would require the abstraction of a proton from either the C3 or C5 position. The presence of the electron-donating methyl group at the C2 position might slightly influence the acidity of the adjacent protons. However, given the requirement of an exceptionally strong base, benzyne formation is a plausible, though potentially non-regioselective, pathway for nucleophilic substitution on this molecule. The subsequent addition of the nucleophile to the benzyne intermediate could lead to a mixture of products.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The carbon-bromine bond in 4-bromo-1-(chloromethyl)-2-methylbenzene is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, allowing for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely utilized methods for bond formation in organic chemistry. The C(sp²)-Br bond of 4-bromo-1-(chloromethyl)-2-methylbenzene is a suitable electrophilic partner for these transformations.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. This reaction is a cornerstone of aryl-aryl bond formation due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.

In the context of 4-bromo-1-(chloromethyl)-2-methylbenzene, the C-Br bond can selectively react with an arylboronic acid in the presence of a suitable palladium catalyst and base to form a biaryl product. The chloromethyl group is generally stable under these conditions, allowing for the selective functionalization of the aryl bromide.

Illustrative Suzuki-Miyaura Coupling Reaction Conditions:

| Parameter | Condition |

| Aryl Halide | 4-Bromo-1-(chloromethyl)-2-methylbenzene |

| Boronic Acid | Phenylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| Base | Na₂CO₃ (Sodium carbonate) |

| Solvent | Toluene (B28343)/Water or Dioxane/Water |

| Temperature | 80-100 °C |

This table represents typical conditions for a Suzuki-Miyaura coupling and may require optimization for specific substrates.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 4-bromo-1-(chloromethyl)-2-methylbenzene to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination and Other Carbon-Nitrogen Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine in the presence of a base and a suitable phosphine (B1218219) ligand. This reaction has become a premier method for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.

The C-Br bond of 4-bromo-1-(chloromethyl)-2-methylbenzene can undergo Buchwald-Hartwig amination with a variety of primary and secondary amines. The choice of the palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Representative Buchwald-Hartwig Amination Reaction Conditions:

| Parameter | Condition |

| Aryl Halide | 4-Bromo-1-(chloromethyl)-2-methylbenzene |

| Amine | Morpholine |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |

| Base | NaOt-Bu (Sodium tert-butoxide) |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

This table illustrates common conditions for a Buchwald-Hartwig amination, and specific conditions may vary depending on the amine substrate.

Similar to the Suzuki-Miyaura coupling, the mechanism of the Buchwald-Hartwig amination involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product and regenerate the active catalyst.

Stille Cross-Coupling and Negishi Cross-Coupling

While specific studies on the Stille and Negishi cross-coupling reactions of 4-bromo-1-(chloromethyl)-2-methylbenzene are not extensively detailed in the provided literature, the principles of these palladium-catalyzed reactions are well-established and can be applied to predict its reactivity. Both the Stille and Negishi reactions are powerful methods for the formation of carbon-carbon bonds.

The Stille cross-coupling reaction involves the coupling of an organotin compound with an organic halide. ucalgary.ca For 4-bromo-1-(chloromethyl)-2-methylbenzene, the reaction would typically involve the palladium-catalyzed coupling of the C(sp²)–Br bond with an organostannane reagent (R-SnR'₃). The general catalytic cycle proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. ucalgary.cachegg.com Given the higher reactivity of the C(sp²)–Br bond compared to the C(sp³)–Cl bond in palladium-catalyzed reactions, selective coupling at the bromine-substituted position is expected.

The Negishi cross-coupling reaction utilizes an organozinc reagent to couple with an organic halide, also catalyzed by a palladium or nickel complex. sci-hub.se Similar to the Stille coupling, the reaction with 4-bromo-1-(chloromethyl)-2-methylbenzene would be anticipated to selectively occur at the C(sp²)–Br bond. The mechanism involves oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. brainly.com The versatility of the Negishi coupling allows for the introduction of a wide variety of alkyl, aryl, and alkenyl groups. sci-hub.se

Selective Coupling of C(sp²)–Br versus C(sp³)–Cl Bonds

The selective functionalization of dihalogenated compounds is a significant area of research in organic synthesis. In the case of molecules containing both an aryl bromide (C(sp²)–Br) and a benzylic chloride (C(sp³)–Cl), such as 4-bromo-1-(chloromethyl)-2-methylbenzene, palladium-catalyzed cross-coupling reactions have demonstrated high selectivity for the C(sp²)–Br bond. acs.orgmasterorganicchemistry.comchemguide.co.ukccspublishing.org.cn

Research on similar substrates, such as o-, m-, and p-chloromethyl bromobenzene, has shown that under specific palladium catalysis conditions, the Suzuki-Miyaura coupling with arylboronic acids proceeds with high chemoselectivity at the C(sp²)–Br bond, leaving the C(sp³)–Cl bond intact. acs.orgmasterorganicchemistry.comchemguide.co.uk This selectivity is attributed to the difference in bond dissociation energies and the kinetics of oxidative addition to the palladium catalyst, where the C(sp²)–Br bond is more reactive.

For instance, the use of a catalytic system comprising Pd(OAc)₂ and PCy₃·HBF₄ has been reported to achieve highly selective C(sp²)–C(sp²) cross-coupling of 1-bromo-4-(chloromethyl)benzene with various arylboronic acids, yielding chloromethyl-1,1'-biphenyl derivatives in good to excellent yields. acs.orgchemguide.co.uk This protocol can be extended to one-pot dual arylations, further highlighting the synthetic utility of this selective coupling. chemguide.co.uk

Table 1: Reactivity of Halogenated Bonds in Cross-Coupling Reactions

| Bond Type | Hybridization of Carbon | Relative Reactivity in Pd-Catalyzed Cross-Coupling |

|---|---|---|

| C–Br | sp² (Aryl) | High |

Mechanistic Studies of Transition Metal Catalyzed Cross-Couplings (Oxidative Addition, Transmetalation, Reductive Elimination)

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. ucalgary.cachegg.combrainly.com

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide to a low-valent transition metal complex, typically Pd(0). In the case of 4-bromo-1-(chloromethyl)-2-methylbenzene, the more reactive C(sp²)–Br bond will preferentially undergo oxidative addition to the Pd(0) center, forming a Pd(II) intermediate. acs.orgchemguide.co.uk

Transmetalation: The next step involves the transfer of an organic group from the main group organometallic reagent (e.g., organotin in Stille coupling or organozinc in Negishi coupling) to the palladium(II) complex. This step results in the formation of a diorganopalladium(II) complex.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex are coupled together, forming a new carbon-carbon bond and regenerating the catalytically active Pd(0) species.

The selectivity observed in the coupling of C(sp²)–Br versus C(sp³)–Cl bonds is primarily determined by the initial oxidative addition step. The C(sp²)–Br bond is significantly more susceptible to oxidative addition by Pd(0) than the C(sp³)–Cl bond under typical cross-coupling conditions. acs.orgchemguide.co.uk

Oxidation and Reduction Chemistry

Controlled Oxidation of Benzylic Groups (e.g., to Carbonyls or Carboxylic Acids)

The benzylic chloromethyl group in 4-bromo-1-(chloromethyl)-2-methylbenzene is susceptible to oxidation to form carbonyl compounds (aldehydes) or carboxylic acids. The specific product obtained depends on the oxidizing agent and reaction conditions employed.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are known to oxidize benzylic C-H bonds to carboxylic acids. While the starting material is a benzylic chloride, it can first be hydrolyzed to the corresponding benzyl (B1604629) alcohol, which is then readily oxidized. The oxidation of benzyl chloride with KMnO₄ in the presence of a base, followed by acidification, would be expected to yield 4-bromo-2-methylbenzoic acid.

More controlled oxidation to the aldehyde, 4-bromo-2-methylbenzaldehyde, can be achieved using milder oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are commonly used for the oxidation of primary alcohols to aldehydes. Therefore, a two-step process involving hydrolysis of the benzylic chloride to the alcohol, followed by oxidation with a mild reagent, would be a viable route to the corresponding aldehyde.

Selective Reduction of Halogenated Functionalities

The selective reduction of the bromo and chloro functionalities in 4-bromo-1-(chloromethyl)-2-methylbenzene presents a synthetic challenge due to the different reactivities of the C(sp²)–Br and C(sp³)–Cl bonds.

Catalytic hydrogenation is a common method for the reduction of aryl halides. Generally, the reactivity of halogens in catalytic hydrogenation follows the order I > Br > Cl > F. This suggests that the C(sp²)–Br bond could be selectively reduced in the presence of the C(sp³)–Cl bond under carefully controlled conditions. Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source could potentially lead to the formation of 1-(chloromethyl)-2-methylbenzene.

Conversely, the benzylic chloride can be reduced to a methyl group. For example, reductive dehalogenation using a reducing agent like tributyltin hydride (Bu₃SnH) via a radical mechanism could be employed. The selective reduction of the benzylic chloride without affecting the aryl bromide would likely require specific reaction conditions that favor reaction at the sp³-hybridized carbon.

Radical Reactions and Their Role in Transformations

The benzylic position of 4-bromo-1-(chloromethyl)-2-methylbenzene is particularly susceptible to radical reactions due to the stability of the resulting benzylic radical. The resonance stabilization of the benzyl radical makes the C-H bonds of the methyl group and the C-Cl bond of the chloromethyl group potential sites for radical abstraction.

One of the most common radical reactions involving benzylic positions is free-radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is a standard method for introducing a bromine atom at the benzylic position of a methyl group on an aromatic ring. In the case of 4-bromo-1-(chloromethyl)-2-methylbenzene, further radical bromination could potentially occur at the methyl group, leading to the formation of 4-bromo-1-(chloromethyl)-2-(bromomethyl)benzene.

The chloromethyl group itself can participate in radical reactions. For example, in the presence of a radical initiator and a hydrogen donor, the C-Cl bond can undergo homolytic cleavage to form a benzylic radical, which can then be trapped or undergo further reactions. This type of radical process is often exploited in various synthetic transformations, including reductions and carbon-carbon bond-forming reactions.

Free Radical Alkylation and Addition Reactions

The reactivity of 4-Bromo-1-(chloromethyl)-2-methylbenzene in free radical reactions is primarily centered on the chloromethyl group. The benzylic C-H bonds are relatively weak, making them susceptible to abstraction by radical initiators. masterorganicchemistry.com This leads to the formation of a stabilized 4-bromo-2-methylbenzyl radical. The stability of this radical is enhanced by the delocalization of the unpaired electron into the aromatic ring. masterorganicchemistry.com

Free radical reactions typically proceed through a chain reaction mechanism involving three key stages: initiation, propagation, and termination. lumenlearning.comlibretexts.orgucsb.edu

Initiation: This stage involves the formation of initial radical species, often facilitated by heat or light. For instance, a radical initiator like AIBN (azobisisobutyronitrile) can decompose to generate radicals that then abstract a hydrogen atom from a suitable donor. libretexts.org

Propagation: The newly formed radicals react with other molecules to create new radical species, thus continuing the chain reaction. lumenlearning.comlibretexts.orgucsb.edu

Termination: The reaction concludes when two radical species combine, resulting in a non-radical product. lumenlearning.comlibretexts.org

In the context of 4-Bromo-1-(chloromethyl)-2-methylbenzene, the 4-bromo-2-methylbenzyl radical can participate in various alkylation and addition reactions.

Free Radical Alkylation:

The 4-bromo-2-methylbenzyl radical can act as an alkylating agent, forming new carbon-carbon bonds. A contemporary method for such transformations involves metallaphotocatalysis, which can couple aryl bromides with alkanes. nih.gov While this example focuses on the aryl bromide, the principle of generating alkyl radicals and their subsequent reaction is pertinent. In a hypothetical alkylation, the 4-bromo-2-methylbenzyl radical could be generated and then react with a suitable acceptor.

Free Radical Addition to Alkenes:

A well-established reaction pathway for radicals is their addition to the double bonds of alkenes. masterorganicchemistry.comlibretexts.org The 4-bromo-2-methylbenzyl radical can add to an alkene to form a new, more substituted carbon-centered radical. This new radical can then abstract a hydrogen atom from a donor molecule to yield the final product. libretexts.org This process is analogous to the well-known anti-Markovnikov addition of HBr to alkenes in the presence of peroxides. libretexts.orgmasterorganicchemistry.comyoutube.com

The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. The addition of the benzyl-type radical will occur at the less substituted carbon of the double bond to produce a more substituted and therefore more stable radical intermediate. libretexts.orgyoutube.com

Table 1: Illustrative Conditions for Free Radical Addition to an Alkene

| Parameter | Value |

| Reactants | 4-Bromo-1-(chloromethyl)-2-methylbenzene, Alkene (e.g., 1-octene) |

| Initiator | AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide |

| Solvent | Toluene or Benzene |

| Temperature | 80-110 °C |

| Reaction Type | Free Radical Chain Addition |

Stereochemical Aspects in Radical Pathways

When a chemical reaction leads to the formation of a new chiral center, the stereochemical outcome is of paramount importance. In the context of free radical reactions involving 4-Bromo-1-(chloromethyl)-2-methylbenzene, the key intermediate is the 4-bromo-2-methylbenzyl radical.

This benzylic radical is trigonal planar and sp²-hybridized. Consequently, if the subsequent reaction step, such as the abstraction of a hydrogen atom or the addition to another molecule, creates a new stereocenter at the benzylic carbon, the incoming group can attack from either face of the planar radical with equal probability. This typically results in the formation of a racemic mixture, containing equal amounts of both enantiomers.

However, modern synthetic methods have been developed to control the stereochemistry of radical reactions. Enantioselective radical reactions can be achieved through the use of chiral Lewis acids or chiral auxiliaries. cmu.edu These chiral agents can influence the trajectory of the incoming reactant, leading to a preferential formation of one enantiomer over the other. nih.gov

For instance, a chiral Lewis acid can coordinate to the radical or the substrate, creating a chiral environment that directs the reaction to proceed with a specific stereochemical outcome. cmu.edunih.gov

Table 2: Factors Influencing Stereoselectivity in Radical Reactions

| Factor | Description | Potential Outcome |

| Nature of Radical | Planar, sp²-hybridized benzylic radical. | Tends to produce racemic mixtures in the absence of chiral control. |

| Chiral Auxiliaries | A chiral molecule temporarily attached to the substrate to direct the reaction. | Can lead to high diastereoselectivity. |

| Chiral Lewis Acids | Coordinate to the substrate or radical to create a chiral environment. | Can induce high enantioselectivity. cmu.edu |

| Reaction Temperature | Lower temperatures can sometimes enhance stereoselectivity. | May favor one stereoisomer over another due to smaller energy differences becoming more significant. |

Applications in Advanced Organic Synthesis As a Building Block

Construction of Complex Organic Molecules and Scaffolds

4-Bromo-1-(chloromethyl)-2-methylbenzene serves as a key intermediate in the synthesis of complex organic molecules due to its dual reactivity. The chloromethyl group is susceptible to nucleophilic substitution, while the bromo substituent provides a handle for cross-coupling reactions. This allows for the sequential or one-pot introduction of different molecular fragments, leading to the construction of elaborate scaffolds.

One of the primary applications of this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net In these reactions, the carbon-bromine bond can be selectively activated to form a new carbon-carbon bond with a wide range of boronic acids. This methodology has been successfully employed to synthesize various biaryl compounds, which are common motifs in many biologically active molecules and functional materials. The chloromethyl group can then be further functionalized to introduce additional complexity.

Table 1: Reactivity of Functional Groups in 4-Bromo-1-(chloromethyl)-2-methylbenzene

| Functional Group | Type of Reaction | Potential Transformations |

| Chloromethyl | Nucleophilic Substitution | Etherification, amination, cyanation, etc. |

| Bromo | Cross-Coupling Reactions | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, etc. |

The selective reactivity of the two halogenated sites is a key feature of this molecule. Under specific catalytic conditions, the C(sp²)–Br bond can be selectively coupled, leaving the C(sp³)–Cl bond intact for subsequent transformations. nih.gov This orthogonal reactivity is highly advantageous in multi-step syntheses, allowing for a controlled and predictable assembly of the target molecule.

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

The structural motifs accessible from 4-Bromo-1-(chloromethyl)-2-methylbenzene are prevalent in a variety of bioactive compounds and pharmaceutical intermediates. The ability to construct substituted biphenylmethane frameworks is of particular importance in drug discovery.

A notable example is the use of a closely related derivative, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, as a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. google.com The synthesis involves the coupling of the substituted benzyl (B1604629) moiety with a glucose derivative. While not the exact compound, this highlights the utility of the core 4-bromo-2-methylbenzyl scaffold in accessing complex pharmaceutical agents.

Furthermore, the introduction of nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry, can be achieved by reacting 4-Bromo-1-(chloromethyl)-2-methylbenzene with various nitrogen nucleophiles. frontiersin.orgmdpi.com This can lead to the synthesis of novel compounds with potential therapeutic applications. The bromo-substituent can also be a precursor to other functional groups, further expanding the diversity of accessible bioactive molecules.

Precursors for Agrochemical Development

The development of new agrochemicals often relies on the synthesis of novel organic molecules with specific biological activities. While direct applications of 4-Bromo-1-(chloromethyl)-2-methylbenzene in commercial agrochemicals are not extensively documented, its structural features suggest its potential as a precursor in this field. Many modern pesticides and herbicides contain substituted aromatic rings. nih.govnih.gov

For instance, a related compound, 1-Bromo-4-(chloromethyl)sulfonylbenzene, has been identified as an agrochemical. uh.edu This suggests that the combination of a brominated phenyl ring and a reactive side chain can be a valuable toxophore in the design of new crop protection agents. The 4-bromo-2-methylbenzyl moiety could be incorporated into new potential pesticides, where the bromine atom and the methyl group can influence the molecule's lipophilicity and metabolic stability, important factors for its efficacy and environmental fate.

The synthesis of trifluoromethylpyridines, key components in many modern agrochemicals, often involves the use of halogenated precursors. nih.gov The reactivity of 4-Bromo-1-(chloromethyl)-2-methylbenzene could be harnessed to build precursors for such complex heterocyclic systems.

Role in Polymer Chemistry and Functional Material Development

The reactivity of 4-Bromo-1-(chloromethyl)-2-methylbenzene also extends to the field of polymer chemistry and the development of functional materials.

Functionalization of Polymeric Structures

The chloromethyl group can be used to graft the 4-bromo-2-methylphenyl moiety onto existing polymer backbones. This post-polymerization modification can introduce new functionalities to the polymer, altering its physical and chemical properties. For example, polymers containing chloromethylstyrene units can be chemically modified with various nucleophiles. sid.irresearchgate.net By analogy, 4-Bromo-1-(chloromethyl)-2-methylbenzene could be used to introduce the bromo-functional group, which can then serve as a site for further reactions, such as cross-linking or the attachment of other functional molecules.

Synthesis of Monomers for Controlled Polymerization

4-Bromo-1-(chloromethyl)-2-methylbenzene can be a precursor for the synthesis of novel monomers. For instance, it can be converted into a styrenic monomer by reaction with a suitable vinylating agent. google.com The resulting monomer would contain a bromo-substituent, which could be preserved during polymerization and later functionalized. The synthesis of macromonomers with a polymerizable group attached to a dendritic or hyperbranched structure has been demonstrated using 4-chloromethyl styrene. kpi.ua A similar approach could be envisioned for 4-Bromo-1-(chloromethyl)-2-methylbenzene to create specialized monomers for controlled polymerization techniques.

Utilization in Protective Group Chemistry

In multi-step organic synthesis, the protection of reactive functional groups is often necessary to avoid unwanted side reactions. Benzyl groups are commonly used as protecting groups for alcohols, amines, and other functional groups due to their stability under a wide range of reaction conditions and their relatively easy removal by hydrogenolysis. chem-station.comuwindsor.cacommonorganicchemistry.com

Substituted benzyl groups, such as the 4-bromo-2-methylbenzyl group derived from 4-Bromo-1-(chloromethyl)-2-methylbenzene, can offer advantages in terms of stability and selective deprotection. The electronic properties of the substituents on the aromatic ring can influence the lability of the protecting group. While the specific use of the 4-bromo-2-methylbenzyl group as a protecting group is not extensively detailed in the literature, the principles of protective group chemistry suggest its potential utility. utdallas.edunih.govuchicago.eduharvard.edu The presence of the bromo and methyl groups could modulate the conditions required for its cleavage, potentially allowing for orthogonal deprotection strategies in the synthesis of complex molecules with multiple protected functional groups.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei, offering deep insights into the structure and connectivity of a molecule.

¹H NMR spectroscopy would be instrumental in identifying the number of distinct proton environments and their neighboring atoms in 4-Bromo-1-(chloromethyl)-2-methylbenzene. The expected spectrum would exhibit signals corresponding to the aromatic protons, the benzylic protons of the chloromethyl group, and the protons of the methyl group.

The aromatic region would likely show a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The proton on the carbon between the brominated carbon and the methyl-bearing carbon would appear as a doublet. The proton adjacent to the chloromethyl group would likely be a doublet as well, and the remaining aromatic proton would present as a doublet of doublets.

The benzylic protons of the -CH₂Cl group are expected to appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent chlorine atom. The methyl group (-CH₃) protons would also produce a singlet, typically at a higher field (more shielded) compared to the aromatic and benzylic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-1-(chloromethyl)-2-methylbenzene

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.2 - 7.6 | m |

| -CH₂Cl | ~4.5 | s |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of 4-Bromo-1-(chloromethyl)-2-methylbenzene would be expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

The six aromatic carbons would resonate in the downfield region of the spectrum (typically 120-140 ppm). The carbon atom attached to the bromine would be significantly influenced by the halogen's electronic effects. The quaternary carbons (C-1, C-2, and C-4) would generally have lower intensities compared to the protonated carbons. The carbon of the chloromethyl group would appear at a characteristic chemical shift, influenced by the electronegative chlorine atom. The methyl carbon would be found at the highest field (most shielded).

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-1-(chloromethyl)-2-methylbenzene

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | 120 - 125 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-CH₂Cl | 138 - 142 |

| Aromatic C-H | 125 - 135 |

| -CH₂Cl | 45 - 50 |

Note: These are estimated values and are subject to solvent and experimental variations.

While ¹H and ¹³C NMR provide a static picture of the molecule, advanced techniques can probe its dynamic behavior. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons and with carbons two or three bonds away, respectively. This would provide an unambiguous assignment of all proton and carbon signals and confirm the substitution pattern on the benzene (B151609) ring.

Variable-temperature NMR studies could be employed to investigate any conformational dynamics, such as restricted rotation around the C-CH₂Cl bond, although significant barriers to rotation are not expected in this particular molecule under normal conditions.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 4-Bromo-1-(chloromethyl)-2-methylbenzene (C₈H₈BrCl), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl). This experimental value would then be compared to the theoretical exact mass to confirm the elemental composition. The presence of bromine and chlorine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺), with significant peaks at M, M+2, and M+4 due to the natural abundance of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl isotopes.

X-ray Crystallography for Solid-State Structural Determination

Should 4-Bromo-1-(chloromethyl)-2-methylbenzene be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces or potential halogen bonding. As of this writing, a search of common crystallographic databases did not yield a reported crystal structure for this specific compound.

Elucidation of Molecular Conformation and Dihedral Angles

The conformation of 4-Bromo-1-(chloromethyl)-2-methylbenzene is largely defined by the orientation of the chloromethyl group relative to the benzene ring. The flexibility of this side chain is primarily governed by the rotation around the C(aryl)-C(alkyl) single bond. The spatial arrangement can be precisely described by dihedral angles, which are the angles between planes through two sets of three atoms, having two atoms in common.

In a hypothetical crystallographic study, key dihedral angles would be measured to define the conformation. For instance, the torsion angle involving the atoms C(2)-C(1)-CH₂-Cl (where C(1) and C(2) are the ring carbons bonded to the chloromethyl and methyl groups, respectively) would be of primary interest. This angle would determine whether the chloromethyl group is positioned towards or away from the adjacent methyl group, an orientation that has implications for steric hindrance and intramolecular interactions.

Computational chemistry methods, such as Density Functional Theory (DFT), are often used to complement experimental data. These calculations can predict the lowest energy conformations of a molecule in the gas phase, providing a theoretical basis for comparison with the experimentally observed solid-state structure. For 4-Bromo-1-(chloromethyl)-2-methylbenzene, computational models would likely explore the rotational energy barrier around the C(aryl)-CH₂Cl bond to identify the most stable conformers.

Table 1: Hypothetical Key Dihedral Angles for Conformational Analysis of 4-Bromo-1-(chloromethyl)-2-methylbenzene (Note: This data is illustrative as no published crystal structure was found.)

| Dihedral Angle | Description | Predicted Value (°) |

| C(2)-C(1)-C(7)-Cl(1) | Defines the orientation of the chloromethyl group relative to the methyl-substituted carbon. | Varies based on conformation (e.g., syn-periplanar, anti-periplanar) |

| C(6)-C(1)-C(7)-Cl(1) | Defines the orientation of the chloromethyl group relative to the unsubstituted adjacent carbon. | Dependent on the C2-C1-C7-Cl1 angle |

| C(1)-C(2)-C(8)-H(1) | Describes the orientation of the methyl group hydrogens. | Typically staggered conformations |

Analysis of Intermolecular Interactions in Crystalline Networks

In the solid state, molecules of 4-Bromo-1-(chloromethyl)-2-methylbenzene would arrange themselves into a crystalline lattice. This ordered packing is directed by a variety of intermolecular interactions, which are weaker than covalent bonds but collectively determine the crystal's stability and physical properties. The nature and geometry of these interactions would be a central focus of a crystallographic investigation.

Given the functional groups present, several types of intermolecular interactions could be anticipated:

Halogen Bonding: The bromine atom, being a heavy halogen, can act as a halogen bond donor, interacting with electron-rich atoms (like the chlorine atom of a neighboring molecule) or π-systems of the benzene ring.

C-H···π Interactions: The hydrogen atoms of the methyl and chloromethyl groups, as well as those on the aromatic ring, can interact with the electron-rich face of the benzene ring of an adjacent molecule.

The analysis of the crystal packing would involve identifying and quantifying these interactions. Tools like Hirshfeld surface analysis are commonly employed to visualize and analyze intermolecular contacts in crystalline networks. This method maps the close contacts between molecules, highlighting the regions most involved in intermolecular bonding.

Table 2: Potential Intermolecular Interactions in the Crystalline Network of 4-Bromo-1-(chloromethyl)-2-methylbenzene (Note: This data is illustrative and predictive in the absence of experimental data.)

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| Halogen Bond | C-Br | Cl-C or π-system (Aryl) | ~3.0 - 3.5 |

| C-H···Cl | C-H (methyl/aryl) | Cl-C | ~2.7 - 3.0 |

| C-H···π | C-H (methyl/alkyl) | π-system (Aryl) | ~2.5 - 2.9 |

| π···π Stacking | π-system (Aryl) | π-system (Aryl) | ~3.3 - 3.8 |

A detailed crystallographic report would provide precise distances and angles for these interactions, offering a quantitative understanding of the forces that stabilize the crystal structure of 4-Bromo-1-(chloromethyl)-2-methylbenzene.

Computational Chemistry and Theoretical Investigations of Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

DFT calculations can map the electron density distribution of 4-Bromo-1-(chloromethyl)-2-methylbenzene to predict its chemical behavior. Key electronic properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Analysis of the Molecular Electrostatic Potential (MEP) surface would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 4-Bromo-1-(chloromethyl)-2-methylbenzene, the electronegative bromine and chlorine atoms, as well as the aromatic ring, would be key areas of interest for predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Electronic Properties from Hypothetical DFT Analysis

| Property | Predicted Value/Region | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Lowered by Br, Cl | Indicates regions susceptible to electrophilic attack |

| LUMO Energy | Lowered by Br, Cl | Indicates regions susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests moderate chemical stability and reactivity |

| MEP - Negative | Around Br and Cl atoms | Likely sites for interaction with electrophiles |

Note: The data in this table is illustrative and represents the type of results expected from a DFT analysis, as specific literature data for this compound is not available.

DFT methods are instrumental in modeling chemical reactions. By mapping the potential energy surface of a reaction involving 4-Bromo-1-(chloromethyl)-2-methylbenzene, such as a nucleophilic substitution at the chloromethyl group, the geometry of the transition state can be determined. The activation energy (the energy barrier that must be overcome for the reaction to occur) can then be calculated. This information is vital for understanding reaction kinetics and predicting reaction rates.

Beyond a single transition state, DFT can be used to assess the energetics of entire reaction pathways. This involves calculating the energies of reactants, intermediates, transition states, and products. By comparing the energy profiles of different possible pathways, the most energetically favorable route can be identified, providing insights into reaction mechanisms and product distributions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. This allows for the study of the dynamic behavior of 4-Bromo-1-(chloromethyl)-2-methylbenzene.

MD simulations can provide a dynamic understanding of how the spatial arrangement of atoms influences reactivity. For 4-Bromo-1-(chloromethyl)-2-methylbenzene, the methyl group and the bromine atom ortho and para to the chloromethyl group, respectively, can create steric hindrance. MD simulations would allow for the exploration of how the conformational flexibility of the molecule might affect the accessibility of the reactive chloromethyl site to an incoming reactant.

Solvation Models (e.g., COSMO-RS) for Solvent Influence Prediction

The solvent in which a reaction is conducted can have a profound impact on its outcome. Solvation models are computational methods used to predict the effect of a solvent on a solute's properties and reactivity. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method that combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties in solution.

For 4-Bromo-1-(chloromethyl)-2-methylbenzene, COSMO-RS could be used to predict its solubility in various solvents and to understand how different solvent environments would influence the energetics of a reaction, such as by stabilizing or destabilizing reactants, transition states, and products. This predictive capability is crucial for optimizing reaction conditions.

Stereochemical Analysis through Computational Approaches

Computational chemistry offers a powerful lens for examining the stereochemical intricacies of molecules like 4-Bromo-1-(chloromethyl)-2-methylbenzene. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from theoretical investigations of structurally related compounds, such as benzyl (B1604629) chloride and substituted toluenes. These studies allow for a reasoned analysis of the conformational preferences and rotational dynamics of the chloromethyl group in 4-Bromo-1-(chloromethyl)-2-methylbenzene.

The primary stereochemical feature of interest in this molecule is the rotation of the chloromethyl group around the bond connecting it to the benzene (B151609) ring. This rotation is not entirely free and is governed by a potential energy surface with distinct minima (stable conformers) and maxima (rotational barriers). The substituents on the benzene ring—a bromine atom at position 4 and a methyl group at position 2—play a crucial role in shaping this energy landscape through both steric and electronic effects.

Computational studies on the parent molecule, benzyl chloride, have provided a foundational understanding of the conformational preferences of the chloromethyl group. Research indicates that the most stable conformation is one where the C-Cl bond is oriented orthogonally to the plane of the benzene ring. This preference is attributed to a combination of minimizing steric hindrance and optimizing orbital interactions.

For 4-Bromo-1-(chloromethyl)-2-methylbenzene, the presence of the ortho-methyl group is expected to introduce significant steric hindrance, which would influence the rotational barrier of the chloromethyl group. Theoretical models suggest that in ortho-substituted toluenes, repulsive steric interactions are a dominant factor in determining the preferred conformation. In the case of 4-Bromo-1-(chloromethyl)-2-methylbenzene, the interaction between the chloromethyl group and the adjacent methyl group would likely lead to a higher rotational energy barrier compared to unsubstituted benzyl chloride.

Molecular orbital calculations on benzyl chloride have been used to analyze the internal rotational motion of the chloromethyl group. These calculations help in determining the potential energy values for different rotational states. For instance, in a study on jet-cooled benzyl chloride, the potential energy values (V2 and V4) for the internal rotation were determined for the S1 excited state. nih.gov While these values are for an electronically excited state, they provide a basis for understanding the forces at play in the ground state as well.

The following interactive table presents representative computational data for benzyl chloride, which serves as a model for understanding the potential energy landscape of 4-Bromo-1-(chloromethyl)-2-methylbenzene. It is important to note that the actual energy barriers for the title compound would be modulated by the presence of the bromo and methyl substituents.

| Parameter | Value (S1 State) | Significance |

|---|---|---|

| V2 (cm⁻¹) | 1900 | Represents the dominant twofold barrier to internal rotation. |

| V4 (cm⁻¹) | 30 | A smaller fourfold correction to the potential energy surface. |

| Stable Conformation | C-Cl bond orthogonal to the benzene plane | The lowest energy arrangement of the chloromethyl group relative to the ring. |

The data illustrates that there is a significant energy cost associated with the rotation of the chloromethyl group away from its most stable orthogonal conformation. For 4-Bromo-1-(chloromethyl)-2-methylbenzene, the steric clash between the chloromethyl group and the ortho-methyl group would likely increase the magnitude of the rotational barrier. Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, would be required to precisely quantify the rotational energy profile and identify the exact dihedral angles corresponding to the energy minima and transition states for this specific molecule. Such calculations would involve creating a potential energy surface by systematically rotating the chloromethyl group and calculating the energy at each step. The results would provide a detailed stereochemical picture of the molecule's dynamic behavior.

Derivatives, Analogues, and Structure Reactivity Relationship Studies

Systematic Modification of the 4-Bromo-1-(chloromethyl)-2-methylbenzene Scaffold

Systematic modification of the parent compound is crucial for developing a deeper understanding of its chemical properties and for creating a library of analogues with tailored functionalities. These modifications primarily involve altering the halogen substituents and the alkyl or other aromatic groups.

The identity and position of halogen atoms on the benzene (B151609) ring significantly impact the electronic environment and reactivity of the entire molecule. The carbon-halogen bond strength, bond length, and the inductive and resonance effects of the halogens play a critical role. For instance, the C-Br bond in the parent compound is a key site for metal-catalyzed cross-coupling reactions. Replacing bromine with other halogens or altering its position relative to the other substituents creates a range of analogues with distinct properties.

Several positional isomers of halogenated chloromethyl-methylbenzene have been synthesized and studied. Each isomer presents a unique spatial and electronic arrangement of its functional groups, leading to different outcomes in chemical reactions.

Table 1: Examples of Halogenated Analogues and Positional Isomers

| Compound Name | CAS Number | Molecular Formula |

| 4-Bromo-1-(chloromethyl)-2-methylbenzene | 24078-15-7 | C₈H₈BrCl |

| 1-(Chloromethyl)-2-methylbenzene | 552-45-4 | C₈H₉Cl |

| 1-Bromo-4-chloro-2-methylbenzene | 14495-51-3 | C₇H₆BrCl |

| 2-Bromo-1-chloro-4-methylbenzene | 57310-39-1 | C₇H₆BrCl |

| 4-Bromo-1-chloro-2-(chloromethyl)benzene | 928758-19-4 | C₇H₅BrCl₂ |

| 1-Bromo-2-(chloromethyl)benzene | 578-51-8 | C₇H₆BrCl |

The reactivity of the benzylic chloride is also influenced by the nature and position of the ring substituents. Electron-withdrawing groups, such as a nitro group, can affect the stability of carbocation intermediates in nucleophilic substitution reactions. chemspider.com

Modifying the alkyl group or introducing other substituents onto the aromatic ring provides another layer of control over the molecule's properties. Changing the methyl group to a longer alkyl chain can introduce steric effects that influence the accessibility of nearby reactive sites. Such modifications are a common strategy for fine-tuning molecular packing and charge carrier mobility in materials science applications. researchgate.net

A notable example of altering the aromatic substituents is the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. google.comgoogle.com In this derivative, the chloromethyl group is effectively replaced by a much larger 4-ethoxybenzyl moiety. This transformation is achieved through a multi-step process involving the reaction of a related benzoyl chloride with phenetole, followed by reduction. google.comgoogle.com Such complex derivatives are often intermediates in the synthesis of high-value compounds like pharmaceuticals. google.com

Comparative Studies on Reactivity and Selectivity of Analogues

The benzylic halide functional group is a cornerstone of the reactivity of 4-bromo-1-(chloromethyl)-2-methylbenzene and its analogues. Benzylic halides are known to be significantly more reactive in nucleophilic substitution reactions than their non-benzylic alkyl halide counterparts. askfilo.com This heightened reactivity is attributed to the resonance stabilization of the benzylic carbocation intermediate that can form during Sₙ1 reactions. brainly.comquora.comshaalaa.com Even in Sₙ2 reactions, the transition state benefits from the delocalization of charge into the aromatic ring. quora.com

The specific halogen atom in the benzylic position is a key determinant of reactivity. Studies comparing different benzyl (B1604629) halides have shown that benzyl bromide is more reactive than benzyl chloride. nih.gov This is because the bromide ion is a better leaving group than the chloride ion, facilitating the cleavage of the carbon-halogen bond.

Furthermore, substituents on the aromatic ring have a profound effect on the reaction rate. Electron-donating groups (like the methyl group in the parent compound) increase the rate of nucleophilic substitution by stabilizing the positive charge that develops in the transition state and carbocation intermediate. researchgate.net Conversely, electron-withdrawing groups generally decrease the reaction rate. researchgate.net

Table 2: Comparative Reactivity of Substituted Benzyl Halides

| Compound | Relative Reactivity (General Trend) | Rationale |

| Benzyl Bromide | Higher | Bromide is a better leaving group than chloride. nih.gov |

| Benzyl Chloride | Lower | Chloride is a poorer leaving group than bromide. nih.gov |

| p-Methylbenzyl Chloride | Higher than Benzyl Chloride | The electron-donating methyl group stabilizes the developing positive charge in the transition state. nih.gov |

| p-Nitrobenzyl Chloride | Lower than Benzyl Chloride (in direct aralkylation) | The electron-withdrawing nitro group destabilizes the developing positive charge. nih.gov |

These structure-reactivity relationships allow for the rational design of synthetic pathways, enabling chemists to select the appropriate analogue and reaction conditions to achieve a desired outcome with high selectivity.